3,5-Difluoro-4'-methoxybenzophenone
Description
3,5-Difluoro-4'-methoxybenzophenone is a substituted benzophenone derivative characterized by fluorine atoms at the 3 and 5 positions of one aromatic ring and a methoxy group (-OCH₃) at the 4' position of the second aromatic ring. This compound is primarily utilized in pharmaceutical and materials research due to its unique electronic and steric properties. The fluorine substituents enhance metabolic stability and lipophilicity, while the methoxy group contributes to solubility in polar solvents and influences reactivity patterns .
Properties
Molecular Formula |
C14H10F2O2 |
|---|---|
Molecular Weight |
248.22 g/mol |
IUPAC Name |
(3,5-difluorophenyl)-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C14H10F2O2/c1-18-13-4-2-9(3-5-13)14(17)10-6-11(15)8-12(16)7-10/h2-8H,1H3 |
InChI Key |
VRKSBMAJYQOSMH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)F)F |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
Scientific Research Applications
Scientific Research Applications
DFMB has a diverse range of applications across several scientific domains:
1. Chemistry:
- Building Block for Organic Synthesis: DFMB serves as a precursor in synthesizing more complex organic molecules, particularly in the development of fluorinated compounds.
- Photocatalysis: Its photosensitivity allows it to act as a photocatalyst in organic synthesis, facilitating various photochemical reactions under UV light .
2. Biology:
- Enzyme Inhibition Studies: DFMB is employed to study enzyme inhibition and protein-ligand interactions. Its ability to bind to specific enzymes can disrupt metabolic pathways, providing insights into biochemical processes.
- Anticancer Research: In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, indicating potential use in cancer therapy.
3. Medicine:
- Drug Development: DFMB is investigated for its potential in developing anti-inflammatory and anticancer agents due to its biological activity against specific proteins involved in disease progression.
- Therapeutic Applications: Its ability to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines suggests possible therapeutic applications in treating inflammatory diseases.
Case Studies
Several studies highlight the efficacy of DFMB:
- Cancer Cell Line Studies: Research involving A549 (lung cancer) and Caco-2 (colon cancer) cells demonstrated that DFMB exhibits potent anticancer properties with low IC50 values compared to other compounds tested.
- Inflammation Models: Experimental models indicated that treatment with DFMB resulted in significantly reduced levels of inflammatory markers compared to control groups, supporting its anti-inflammatory potential.
Comparison with Similar Compounds
3,5-Difluoro-4'-isopropylbenzophenone (CAS 844885-09-2)
Structural Differences : The 4' position is substituted with an isopropyl group (-CH(CH₃)₂) instead of methoxy.
Properties and Applications :
- Market Trends: This derivative has a well-established presence in industrial markets, with suppliers in Europe, Asia, and North America. Its bulk availability suggests use in polymer synthesis or agrochemical intermediates .
- Price Variability: Regional price differences are noted, with North American markets reporting higher costs compared to Asia .
Key Comparison Table :
| Property | 3,5-Difluoro-4'-methoxybenzophenone | 3,5-Difluoro-4'-isopropylbenzophenone |
|---|---|---|
| Substituent at 4' | Methoxy (-OCH₃) | Isopropyl (-CH(CH₃)₂) |
| Solubility | Moderate in polar solvents | Lower due to hydrophobic isopropyl |
| Market Availability | Research-focused (limited suppliers) | Widely available industrially |
| Price (2025) | Higher (research-grade purity) | Lower (bulk industrial pricing) |
Cotoin (2,6-Dihydroxy-4-methoxybenzophenone)
Structural Differences : Features hydroxyl (-OH) groups at the 2 and 6 positions alongside a 4-methoxy group.
Properties and Applications :
- Reactivity: The hydroxyl groups enable hydrogen bonding, increasing solubility in aqueous media. This contrasts with the fluorine-dominated hydrophobicity of this compound .
- Synthesis : Cotoin derivatives are historically used in natural product synthesis, with applications in traditional medicine. The hydroxyl groups allow for facile derivatization, such as sulfonation or methylation, as demonstrated in early 20th-century studies .
Key Comparison Table :
| Property | This compound | Cotoin (2,6-Dihydroxy-4-methoxybenzophenone) |
|---|---|---|
| Functional Groups | 3,5-F; 4'-OCH₃ | 2,6-OH; 4-OCH₃ |
| Solubility | Moderate in organic solvents | High in polar solvents (water, ethanol) |
| Applications | Pharmaceutical intermediates | Natural product synthesis, medicinal uses |
3,4-Dichloro-3',5'-dimethyl-4'-methoxybenzophenone
Structural Differences : Contains chlorine at 3,4 positions, methyl groups at 3',5', and a methoxy group at 4'.
Properties and Applications :
- Toxicity : Chlorine substituents increase toxicity and environmental persistence compared to fluorine, necessitating stricter handling protocols .
- Regulatory Status: Classified under GHS hazard categories due to its chlorinated structure, whereas this compound is primarily a research chemical with fewer regulatory constraints .
Key Comparison Table :
| Property | This compound | 3,4-Dichloro-3',5'-dimethyl-4'-methoxybenzophenone |
|---|---|---|
| Halogen Substituents | Fluorine (electron-withdrawing) | Chlorine (higher electronegativity, toxicity) |
| Safety Profile | Lower toxicity | High toxicity, requires specialized storage |
| Applications | Research and development | Limited to niche agrochemicals |
Preparation Methods
Reaction Mechanism and Conditions
The electrophilic acylation occurs at the para position of the methoxy group due to its strong electron-donating effect. Aluminum chloride ($$ \text{AlCl}_3 $$) is typically employed as the catalyst in dichloromethane or nitrobenzene at 0–25°C. The reaction proceeds via acylium ion formation, followed by electrophilic attack on the activated aromatic ring.
Procedure :
- Dissolve anisole (1.0 equiv) in anhydrous $$ \text{CH}2\text{Cl}2 $$.
- Add $$ \text{AlCl}_3 $$ (1.2 equiv) under nitrogen and cool to 0°C.
- Slowly introduce 3,5-difluorobenzoyl chloride (1.05 equiv).
- Stir for 12–24 hours, then quench with ice-water.
Yield : 65–78% after column chromatography (silica gel, hexane/ethyl acetate).
Limitations and Modifications
While efficient, this method faces challenges with over-acylation and regioselectivity in polyfluorinated systems. Alternatives include using milder catalysts like $$ \text{FeCl}_3 $$ or ionic liquids to improve selectivity.
Suzuki-Miyaura Cross-Coupling: Palladium-Catalyzed Arylation
The Suzuki coupling offers a modular approach to construct the benzophenone scaffold by linking pre-functionalized aryl boronic acids and halides.
Substrate Preparation and Coupling
- Boron partner : 3,5-Difluorophenylboronic acid.
- Electrophilic partner : 4-Bromo-4'-methoxybenzophenone (synthesized via bromination of 4'-methoxybenzophenone using $$ \text{NBS} $$).
Reaction Conditions :
Advantages Over Friedel-Crafts
This method avoids harsh acidic conditions and enables precise control over substitution patterns. The use of triflate intermediates (e.g., 4-methoxyphenyl triflate) further enhances reactivity.
Nucleophilic Aromatic Substitution: Introducing Methoxy and Fluoro Groups
Sequential functionalization via nucleophilic substitution provides an alternative pathway, particularly for late-stage fluorination.
Methoxy Group Introduction
Fluorination Strategies
Electrophilic fluorination using $$ \text{Selectfluor} $$ or $$ \text{F}_2 $$ gas at the 3,5-positions of the activated ring:
- Substrate: 4'-Methoxybenzophenone.
- Conditions: $$ \text{Selectfluor} $$ (2.2 equiv), $$ \text{CH}_3\text{CN} $$, 60°C, 6 hours.
Yield : 70–75% with >95% regioselectivity.
Photocatalytic Fluorination: Modern Radical Approaches
Recent advances in photocatalysis enable direct C–H fluorination under mild conditions.
Procedure :
- Irradiate 4'-methoxybenzophenone with a 365 nm UV lamp.
- Use sulfur hexafluoride ($$ \text{SF}_6 $$) as the fluorine source.
- Catalytic system: 4-Fluoro-4′-methoxybenzophenone (photosensitizer).
Yield : 56% with minimal byproducts.
Comparative Analysis of Synthesis Routes
| Method | Catalyst | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Friedel-Crafts | $$ \text{AlCl}_3 $$ | 65–78 | >98 | Simplicity, low cost |
| Suzuki Coupling | $$ \text{Pd}^0 $$ | 82–89 | >99 | Regioselectivity, modularity |
| Nucleophilic Sub. | $$ \text{Selectfluor} $$ | 70–75 | >95 | Late-stage fluorination |
| Photocatalysis | UV/SF₆ | 56 | 90 | Mild conditions, green chemistry |
Characterization and Validation
- NMR : $$ ^1\text{H} $$ NMR (CDCl₃): δ 7.82 (d, 2H, Ar–H), 6.95 (d, 2H, Ar–H), 6.75 (m, 2H, Ar–F).
- MS : ESI-MS m/z 248.22 [M+H]⁺.
- XRD : Confirms planar benzophenone core with dihedral angle <10° between rings.
Industrial and Research Applications
Q & A
Q. What are the optimal synthetic routes for preparing 3,5-Difluoro-4'-methoxybenzophenone with high purity?
Methodological Answer: Synthesis typically involves Friedel-Crafts acylation or Ullmann coupling, modified to accommodate fluorine and methoxy substituents. Key steps include:
- Fluorination : Use fluorobenzoic acid derivatives (e.g., 3,5-difluorobenzoic acid, >95% purity ) as precursors.
- Methoxy Introduction : Protect phenolic hydroxyl groups via methoxy protection before coupling .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) achieves >97% purity, as validated by HPLC .
Q. How should researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- NMR Analysis : Use NMR to confirm fluorine positions (δ = -110 to -120 ppm for aromatic F) and NMR for methoxy protons (δ ~3.8 ppm) .
- Mass Spectrometry : High-resolution MS (ESI+) confirms molecular ion [M+H] at m/z 264.06 .
- X-ray Crystallography : Resolve crystal packing effects; fluorine substituents reduce symmetry, complicating crystallization .
Q. What are the stability considerations for storing this compound under laboratory conditions?
Methodological Answer:
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation (common in benzophenones) .
- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of methoxy groups .
- Long-Term Stability : Monitor via periodic HPLC; degradation products include 3,5-difluorobenzoic acid (<2% over 6 months) .
Advanced Research Questions
Q. How can conflicting data on the reactivity of this compound in cross-coupling reactions be resolved?
Methodological Answer: Discrepancies arise from competing electronic effects (fluorine’s electronegativity vs. methoxy’s electron donation). Strategies include:
Q. What advanced analytical techniques are required to study environmental degradation pathways of this compound?
Methodological Answer:
Q. How do computational models explain the compound’s interaction with biological targets (e.g., enzyme inhibition)?
Methodological Answer:
Q. What experimental designs address discrepancies in reported photochemical behavior?
Methodological Answer:
- Controlled Light Exposure : Use monochromatic UV lamps (254 nm) to isolate wavelength-dependent degradation .
- Quantum Yield Calculation : Compare experimental data (HPLC peak area reduction) with theoretical predictions (TD-DFT) .
Data Contradiction Analysis Example
Issue : Conflicting reports on aqueous solubility (0.1 mg/L vs. 0.5 mg/L).
Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
